

2-Methoxy-2-phenylethanol molecular weight

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **2-Methoxy-2-phenylethanol**

Cat. No.: **B1584293**

[Get Quote](#)

An In-depth Technical Guide to **2-Methoxy-2-phenylethanol**

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of **2-Methoxy-2-phenylethanol**, a versatile chiral building block and solvent. We will delve into its fundamental physicochemical properties, outline a standard synthesis protocol with mechanistic insights, detail its spectroscopic signature for characterization, and explore its applications in modern chemical and pharmaceutical development.

Core Molecular Profile

2-Methoxy-2-phenylethanol is an organic compound featuring a phenyl group, a methoxy group, and a primary alcohol. Its structure, particularly the chiral center at the benzylic position, makes its enantiopure forms—(R) and (S)-**2-Methoxy-2-phenylethanol**—valuable synthons in asymmetric synthesis.

Physicochemical and Spectroscopic Data

The fundamental properties of **2-Methoxy-2-phenylethanol** (racemic mixture) are summarized below. Data for specific enantiomers are similar but include optical activity.

Property	Value	Source(s)
Molecular Weight	152.19 g/mol	[1]
Molecular Formula	C ₉ H ₁₂ O ₂	[1] [2]
CAS Number	2979-22-8 (Racemic)	[1]
	17628-72-7 ((R)-enantiomer)	
	66051-01-2 ((S)-enantiomer)	
Appearance	Colorless Liquid	
Density	~1.061 g/mL at 25 °C	[3]
Boiling Point	237 °C (lit.)	[3]
Refractive Index	n _{20/D} ~1.519 (lit.)	[3]
Flash Point	98 °C (208.4 °F) - closed cup	

Spectroscopic Characterization

Accurate characterization is paramount for verifying the identity and purity of the compound. Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for this purpose.

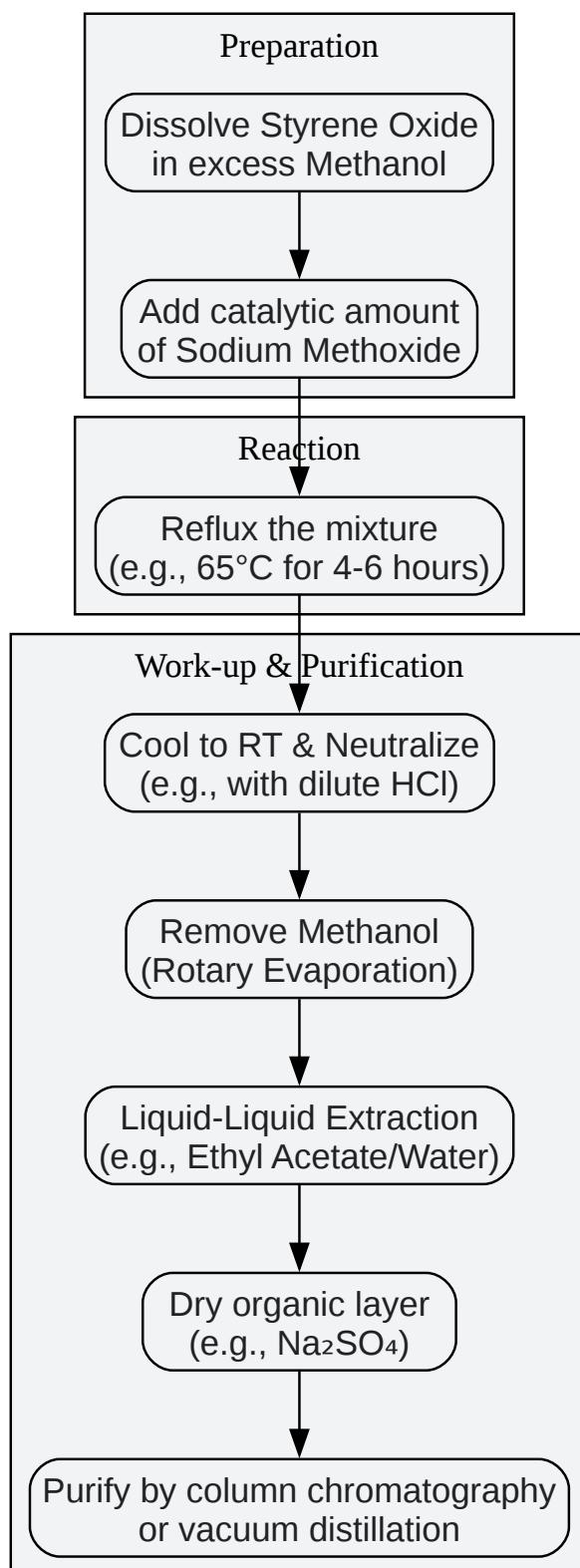
- ¹H NMR (400 MHz, CDCl₃): The proton NMR spectrum exhibits characteristic signals: δ 7.36-7.24 (multiplet, 5H, aromatic protons), δ 4.20 (doublet of doublets, 1H, CH bearing the methoxy group), δ 3.68-3.57 (multiplet, 2H, CH₂ alcohol), δ 3.27 (singlet, 3H, OCH₃), and a broad singlet for the hydroxyl proton (OH), which can vary in chemical shift.[\[4\]](#)
- ¹³C NMR (101 MHz, CDCl₃): The carbon spectrum shows distinct peaks at δ 138.4 (quaternary aromatic C), 128.8, 128.4, 127.2 (aromatic CH), 84.3 (CH bearing the methoxy group), 67.3 (CH₂ alcohol), and 55.7 (OCH₃).[\[4\]](#)

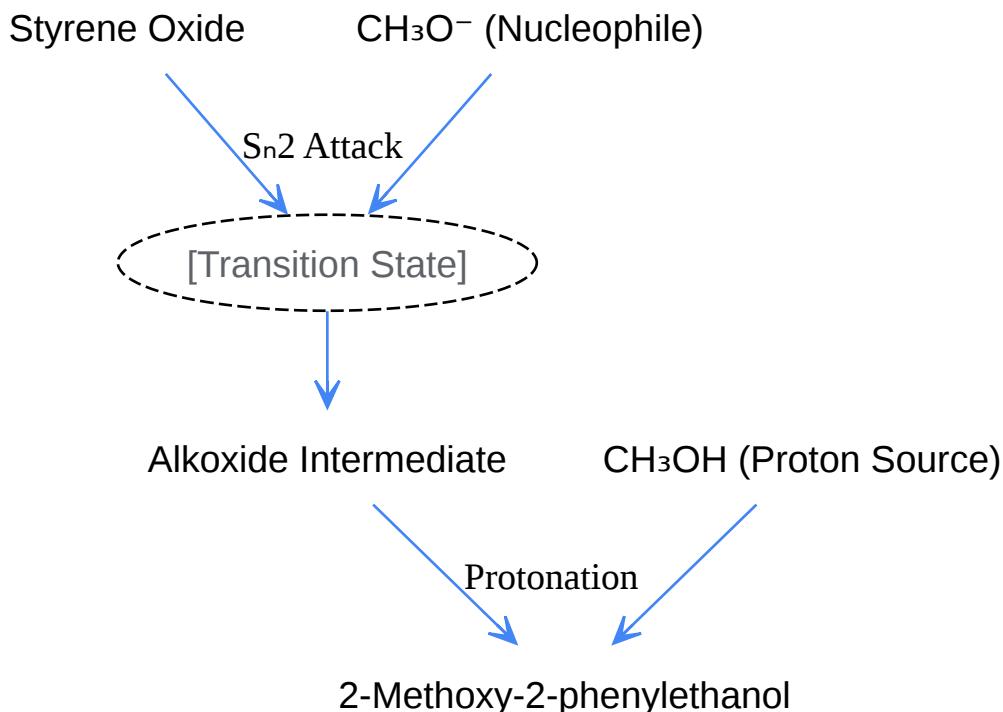
Synthesis Protocol: Ring-Opening of Styrene Oxide

A common and efficient method for preparing **2-Methoxy-2-phenylethanol** is the nucleophilic ring-opening of styrene oxide using methanol. The choice of catalyst (acidic or basic) determines the regioselectivity of the reaction. For producing the desired 2-methoxy isomer, a

base-catalyzed pathway is generally preferred as it favors nucleophilic attack at the less sterically hindered carbon.

Experimental Workflow


[Click to download full resolution via product page](#)


Figure 1: General experimental workflow for the synthesis of **2-Methoxy-2-phenylethanol**.

Step-by-Step Methodology

- Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve styrene oxide (1.0 eq) in anhydrous methanol (10-20 eq). Methanol serves as both the reactant and the solvent.
- Catalysis: Add a catalytic amount of a base, such as sodium methoxide (e.g., 0.05 eq), to the solution. The methoxide ion is a strong nucleophile that initiates the epoxide ring-opening.
- Reaction Execution: Heat the mixture to reflux (approximately 65°C) and monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 4-6 hours.
- Quenching and Neutralization: After cooling the reaction to room temperature, carefully neutralize the catalyst by adding a dilute acid (e.g., 1M HCl) until the pH is ~7.
- Solvent Removal: Remove the excess methanol under reduced pressure using a rotary evaporator.
- Extraction: Redissolve the residue in a suitable organic solvent like ethyl acetate and wash with water and brine to remove salts and any remaining methanol.
- Drying and Purification: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄), filter, and concentrate the solvent. The crude product can be purified by vacuum distillation or silica gel column chromatography to yield pure **2-Methoxy-2-phenylethanol**.

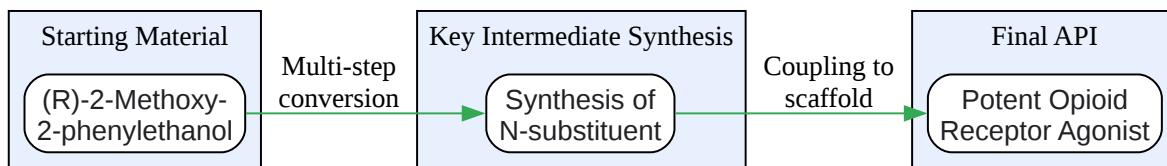
Mechanistic Rationale

The base-catalyzed mechanism proceeds via an S_n2 pathway. The methoxide ion (CH₃O⁻) acts as the nucleophile, attacking the less substituted carbon of the epoxide ring (the CH₂ group). This choice of attack is governed by sterics, leading to the formation of the **2-methoxy-2-phenylethanol** isomer as the major product.

[Click to download full resolution via product page](#)

Figure 2: Simplified mechanism for base-catalyzed epoxide ring-opening.

Applications in Research and Development


The utility of **2-Methoxy-2-phenylethanol**, particularly its chiral forms, is significant in the synthesis of complex molecules.

Chiral Precursor in Drug Synthesis

Enantiomerically pure (R)- or (S)-**2-Methoxy-2-phenylethanol** serves as a valuable starting material or chiral auxiliary. Its defined stereochemistry can be transferred through subsequent reaction steps to build complex chiral targets.

- Opioid Receptor Agonists: The (R)-enantiomer is employed as a precursor to prepare the N-substituent of certain 6,7-benzomorphan scaffolds, which are potent opioid receptor agonists.
- Chiral Probes: It can be used as a chiral probe for determining the absolute configuration of other molecules, such as the active enantiomer of amlodipine.^{[5][6]}

- Optically Active Compounds: The compound has been used in the synthesis of optically active 1,4-dihydropyridines, a class of molecules with significant therapeutic applications.[5]
[6]

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. scbt.com [scbt.com]
- 2. 2-methoxy-2-phenylethanol [stenutz.eu]
- 3. chemsynthesis.com [chemsynthesis.com]
- 4. rsc.org [rsc.org]
- 5. lookchem.com [lookchem.com]
- 6. 2-METHOXY-2-PHENYLETHANOL | 2979-22-8 [chemicalbook.com]
- To cite this document: BenchChem. [2-Methoxy-2-phenylethanol molecular weight]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1584293#2-methoxy-2-phenylethanol-molecular-weight\]](https://www.benchchem.com/product/b1584293#2-methoxy-2-phenylethanol-molecular-weight)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com